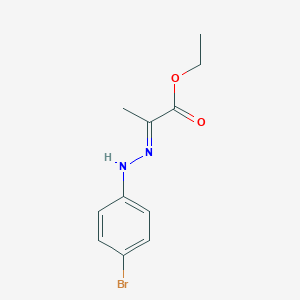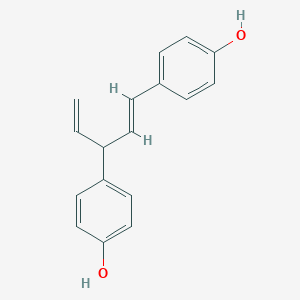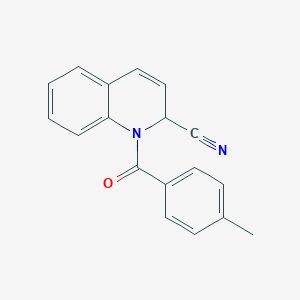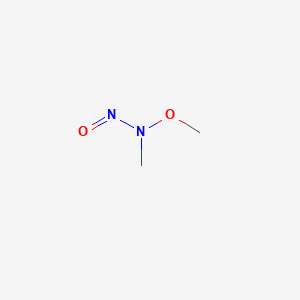
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, also known as DAF-2, is a fluorescent probe used in scientific research to detect nitric oxide (NO) production in cells and tissues. It is a highly sensitive and specific indicator of NO, which plays a crucial role in many physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the reaction of NO with the fluorophore to form a highly fluorescent triazole derivative. The reaction is highly specific and sensitive, allowing for the detection of NO at low concentrations. The fluorescence intensity of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is proportional to the amount of NO produced, making it a reliable indicator of NO production in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene are related to its ability to detect NO production. By detecting NO, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene can provide insights into the role of NO in various physiological and pathological processes. For example, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene has been used to study the role of NO in cancer cell proliferation, neuronal signaling, and cardiovascular function. It has also been used to monitor the effects of drugs and other interventions on NO production in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in lab experiments include its high sensitivity and specificity for NO detection, its compatibility with various cell and tissue types, and its ease of use. However, there are also limitations to using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, such as its susceptibility to photobleaching, its potential for false positives due to the presence of other reactive nitrogen species, and its limited ability to detect NO in vivo.
Zukünftige Richtungen
There are several future directions for the use of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in scientific research. One direction is to develop more sensitive and specific probes for NO detection. Another direction is to use 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in combination with other probes and imaging techniques to gain a more comprehensive understanding of NO signaling in cells and tissues. Additionally, future research could focus on the development of new drugs and interventions that target NO signaling pathways for the treatment of various diseases.
Synthesemethoden
The synthesis of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the condensation of 4-dimethylaminobenzaldehyde with 2-nitrofluorene in the presence of acetic acid. The resulting product is a yellow powder that is soluble in organic solvents and exhibits strong fluorescence when excited at 488 nm.
Wissenschaftliche Forschungsanwendungen
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is widely used in scientific research to detect NO production in cells and tissues. NO is a signaling molecule that regulates various physiological processes such as vasodilation, neurotransmission, and immune response. It is also involved in the pathogenesis of many diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the detection of NO production is crucial for understanding the role of NO in health and disease.
Eigenschaften
CAS-Nummer |
18432-30-9 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(Z)-(2-nitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C22H18N2O2/c1-23(2)16-9-7-15(8-10-16)13-21-19-6-4-3-5-18(19)20-12-11-17(24(25)26)14-22(20)21/h3-14H,1-2H3/b21-13- |
InChI-Schlüssel |
XMNXSUPJEJGSMD-BKUYFWCQSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)








![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

